(6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone
Overview
Description
(6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone is a chemical compound with the molecular formula C12H12N2O3S It is known for its unique structure, which includes a pyrimidine ring substituted with methoxy and phenyl groups, as well as a sulfone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the methoxy and phenyl groups. The final step involves the sulfonation of the methyl group to form the sulfone. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is crucial to ensure high yield and cost-effectiveness. Industrial methods also focus on minimizing waste and ensuring environmental safety.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.
Substitution: The methoxy and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or other higher oxidation states, while reduction typically produces sulfides.
Scientific Research Applications
(6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfide
- (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfoxide
Uniqueness
Compared to its analogs, (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone is unique due to its sulfone functional group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-methoxy-6-(methylsulfonylmethyl)-2-phenylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-12-8-11(9-19(2,16)17)14-13(15-12)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUQIBYRDCDARF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)CS(=O)(=O)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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